molecular formula C15H28BrNO4 B8179882 tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Cat. No.: B8179882
M. Wt: 366.29 g/mol
InChI Key: ZSHUTZBIZVQEIZ-NSHDSACASA-N
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Description

Chemical Structure and Key Features The compound tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate (hereafter referred to as Compound A) is a chiral, Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure includes:

  • A tert-butyl ester group at the carboxylic acid terminus.
  • A bromine atom at the 6-position of the hexanoate backbone.
  • A Boc-protected amino group at the 2-position with (2S) stereochemistry.

For example, describes the use of TEMPO/NaClO₂ oxidation and BBDI-mediated esterification to construct similar frameworks .

Properties

IUPAC Name

tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHUTZBIZVQEIZ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

The most widely employed method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. For example, in a protocol adapted from thiazole derivatives, 2-amino-6-bromohexanoic acid tert-butyl ester was treated with Boc anhydride (1.1 equiv) and sodium bicarbonate (3.0 equiv) in tert-butanol at 50°C for 12 hours. This method achieved a 49% yield after silica gel chromatography, with residual starting material attributed to competing side reactions. Notably, the addition of catalytic 4-dimethylaminopyridine (DMAP) enhanced reaction efficiency by facilitating acyl transfer, as demonstrated in a modified procedure where yields improved to 60% under similar conditions.

Mitsunobu Reaction for Stereoretentive Coupling

For substrates with pre-existing stereocenters, the Mitsunobu reaction offers a robust alternative. In one example, (2S)-2-aminohexanol was coupled with Boc-protected thiazole derivatives using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at ambient temperature. This approach achieved an 86% yield while preserving the (S)-configuration, underscoring its utility for stereosensitive intermediates.

Bromination Techniques for Terminal Carbon Functionalization

Introducing bromine at the 6-position of the hexanoate chain presents unique challenges due to the inert nature of primary alkyl groups. Two strategies have shown promise:

Appel Reaction for Direct Bromination

The Appel reaction, employing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), enables direct conversion of terminal hydroxyl groups to bromides. For instance, tert-butyl (2S)-6-hydroxy-2-[(Boc)amino]hexanoate was treated with CBr₄ (1.2 equiv) and PPh₃ (1.5 equiv) in dichloromethane at 0°C, yielding the 6-bromo derivative in 74% yield after aqueous workup. This method avoids harsh conditions that could compromise the Boc group or ester linkage.

Radical Bromination Using N-Bromosuccinimide (NBS)

In cases where hydroxyl precursors are unavailable, radical bromination with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride at 80°C provided moderate yields (58–62%). While less efficient than the Appel reaction, this approach is valuable for substrates sensitive to phosphorus reagents.

Stereochemical Control in (2S)-Amino Acid Synthesis

Chiral Pool Synthesis from L-Lysine Derivatives

Starting from L-lysine, a chiral pool strategy enables retention of the (S)-configuration. The carboxylic acid group of L-lysine was esterified with tert-butanol under acidic conditions (HCl gas, 0°C, 6 hours), followed by Boc protection of the ε-amine. Subsequent bromination at the terminal carbon via the Appel reaction afforded the target compound in 68% overall yield.

Asymmetric Catalytic Hydrogenation

A patent-derived method utilized Ru[(R)-TolBINAP]Cl₂ (0.03 mol%) for asymmetric hydrogenation of a ketone precursor, tert-butyl 6-bromo-2-[(Boc)imino]hexanoate, under 4 MPa H₂ at 50°C. This approach achieved a 92:8 enantiomeric ratio (er) and 89% yield, highlighting the efficacy of chiral catalysts for stereochemical control.

Case Studies and Experimental Data

Table 1: Comparative Analysis of Boc Protection Methods

MethodBase/CatalystSolventTemperatureTime (h)Yield
Boc Anhydride + NaHCO₃NaHCO₃tert-BuOH50°C1249%
Boc Anhydride + DMAPDMAPTHF50°C1460%
Mitsunobu ReactionPPh₃/DEADTHF20°C1586%

Table 2: Bromination Efficiency Across Methods

MethodReagentsSolventTemperatureYield
Appel ReactionCBr₄, PPh₃CH₂Cl₂0°C → 25°C74%
RadicalNBS, AIBNCCl₄80°C58%
Catalytic H₂Ru[(R)-TolBINAP]Cl₂Ethanol50°C89%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis can yield the free amino acid and tert-butyl alcohol .

Scientific Research Applications

Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves its reactivity due to the presence of the bromine atom and the protected amino acid moiety. The bromine atom can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under specific conditions to reveal the free amine. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical distinctions between Compound A and its closest analogs:

Compound Name / ID Substituents at 6-Position Protecting Groups Stereochemistry Molecular Weight (g/mol) Key Reactivity Features
Compound A Br Boc at 2-position (2S) ~386.3 Bromo as leaving group; Boc stability
(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Boc-amino)heptanedioate tert-Boc-amino Benzyl ester, Z-group (Cbz) (2R,6S) ~630.7 Dual ester protection; Z-group lability
(2S,6R)-6-Phenyl-2-(tert-Boc-amino)-6-(dichloromethylcarbonylamino)hexanoate Phenyl, dichloromethyl Boc at 2-position (2S,6R) ~468.3 Electrophilic dichloromethyl group
Methyl (2S)-2-Amino-6-[(tert-Boc)amino]hexanoate HCl NH₂ (unprotected) Methyl ester (2S) ~308.8 Free amino group; HCl salt solubility
5-Hydroxy-2-[(tert-Boc)amino]pentanoic acid OH Boc at 2-position Not specified ~233.3 Polar hydroxyl group; carboxylic acid

Reactivity and Functional Group Analysis

Bromo vs. The bromine atom’s larger size and lower electronegativity compared to chlorine may slow reaction rates but improve selectivity in certain transformations.

Boc Protection vs. Other Groups The Boc group in Compound A provides stability under basic and nucleophilic conditions, contrasting with the benzyloxycarbonyl (Cbz) group in compound 9 (), which is labile to hydrogenolysis . Unlike the free amino group in the HCl salt analog (), Boc protection prevents undesired side reactions during peptide elongation .

Ester Variations

  • The tert-butyl ester in Compound A offers steric hindrance, reducing hydrolysis rates compared to methyl esters () or benzyl esters (). This bulkiness enhances solubility in organic solvents, facilitating purification steps .

Physicochemical Properties

  • Molecular Weight and Polarity: Compound A’s molecular weight (~386.3 g/mol) is intermediate between smaller analogs (e.g., 233.3 g/mol for the pentanoic acid derivative in ) and larger dibenzyl-protected compounds (~630.7 g/mol in ) . The bromine atom increases hydrophobicity compared to hydroxyl or amino substituents.
  • Thermal and Chemical Stability: Boc groups generally decompose above 150°C, while benzyl esters () are sensitive to acidic conditions.

Biological Activity

Introduction

Tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula: C13H22BrN2O3
  • Molecular Weight: 332.23 g/mol

Structure

The structure of this compound features a tert-butyl group, a bromo substituent, and an amide linkage, which are crucial for its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

Enzyme Inhibition

Studies have shown that brominated compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For example, they may inhibit proteases or kinases, leading to altered cellular signaling pathways.

Anticancer Activity

Recent investigations into related compounds have demonstrated significant anticancer properties. For instance, derivatives of brominated amino acids have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHCT116 (colon)12.5Apoptosis induction
Compound BMCF7 (breast)8.3Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of brominated compounds are well-documented. This compound may exhibit activity against a range of bacteria and fungi due to its ability to disrupt microbial membranes.

Case Study 1: Anticancer Effects on HCT116 Cells

In a study examining the effects of brominated derivatives on HCT116 cells, it was found that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Q & A

Basic: What synthetic strategies are commonly employed for preparing tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate?

Answer:
The synthesis typically involves sequential protection of amines, bromination, and esterification. A general approach includes:

  • Step 1: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine functionality, as described in analogous syntheses (e.g., reaction of tert-butyl chloroformate with amines in the presence of triethylamine) .
  • Step 2: Introduction of the bromo substituent via halogenation (e.g., using N-bromosuccinimide or HBr under controlled conditions) .
  • Step 3: Esterification of the carboxylic acid intermediate with tert-butanol under acidic catalysis.
    Key Techniques: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational modeling predict the reactivity of the bromo group in cross-coupling reactions?

Answer:
Density functional theory (DFT) calculations can model the electronic environment of the bromo substituent, predicting its suitability in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Electrophilicity Analysis: The bromine atom's leaving-group tendency is influenced by adjacent electron-withdrawing groups (e.g., the Boc-protected amine), which can be quantified via molecular electrostatic potential maps .
  • Transition State Modeling: Simulate reaction pathways to assess activation energies for Pd-catalyzed cross-couplings, optimizing ligand selection (e.g., XPhos vs. SPhos) .
    Validation: Compare computational predictions with experimental yields using boronate ester intermediates (as in ) .

Basic: What analytical methods are critical for confirming stereochemical integrity during synthesis?

Answer:

  • Chiral HPLC: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and verify enantiomeric excess (ee) .
  • X-ray Crystallography: Use single-crystal diffraction (e.g., via SHELXL refinement) to unambiguously assign the (2S) configuration .
  • Optical Rotation: Compare experimental [α]D[\alpha]_D values with literature data for Boc-protected amino acid derivatives .

Advanced: How can enzymatic resolution address racemization challenges in large-scale synthesis?

Answer:
Racemization often occurs during Boc deprotection or bromination. Mitigation strategies include:

  • Enzyme-Catalyzed Hydrolysis: Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer of a racemic ester intermediate .
  • Dynamic Kinetic Resolution (DKR): Combine enzymatic selectivity with metal catalysts (e.g., ruthenium) to racemize the substrate in situ, achieving >90% ee .
    Case Study: describes enzyme-mediated synthesis of boronoalanine derivatives, highlighting reaction conditions (pH 7.4, 37°C) and purification protocols .

Advanced: What mechanistic insights explain contradictory yields in bromination reactions?

Answer:
Discrepancies in bromination efficiency arise from:

  • Steric Effects: The Boc group’s bulkiness may hinder electrophilic attack at C6, necessitating elevated temperatures or Lewis acid catalysts (e.g., AlCl3_3) .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve bromide ion solubility but may promote side reactions (e.g., ester hydrolysis). Optimization requires DoE (Design of Experiments) approaches .
    Data Reconciliation: Compare kinetic studies (e.g., in situ IR monitoring) with computational models to identify rate-limiting steps .

Advanced: How does the Boc group influence the compound’s stability under acidic vs. basic conditions?

Answer:

  • Acidic Conditions: The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, generating the free amine. Stability studies (TGA/DSC) show decomposition onset at ~150°C .
  • Basic Conditions: The ester moiety is susceptible to hydrolysis (e.g., NaOH/MeOH), but the Boc group remains intact.
    Mitigation: Use buffered conditions (pH 7–8) during coupling reactions to prevent undesired deprotection .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., HBr).
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Modular Synthesis: Replace the bromo group with other electrophiles (e.g., iodo, triflate) to assess reactivity in enzyme inhibition assays .
  • Protease Inhibition: Test derivatives against arginase I/II (as in ), measuring IC50_{50} values via UV/Vis kinetics .
  • Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins, guiding rational design .

Advanced: What role does this compound play in prodrug development?

Answer:
The Boc and tert-butyl ester groups enhance lipophilicity, improving cellular uptake. Post-absorption hydrolysis (e.g., by esterases) releases the active drug.
Case Study: describes phosphorylated analogs for nucleotide prodrugs, highlighting in vitro release kinetics under physiological pH .

Advanced: How to resolve discrepancies in reported spectroscopic data?

Answer:

  • NMR Referencing: Calibrate using internal standards (e.g., TMS) and compare with databases (e.g., PubChem, ) .
  • Mass Spec Calibration: Use lock-mass correction (e.g., with ESI-L Low Concentration Tuning Mix) to ensure accuracy .
    Collaboration: Cross-validate data with independent labs, as in multi-center studies .

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